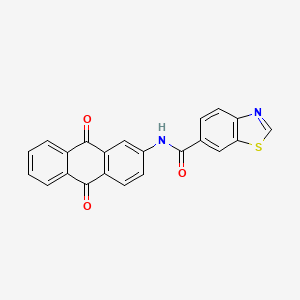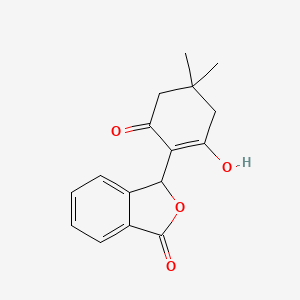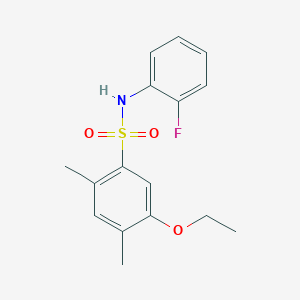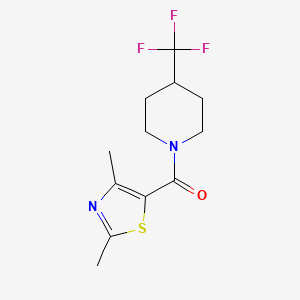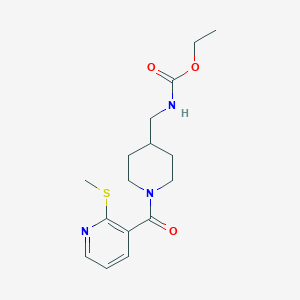
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate is an organic compound that features a distinctive structure involving a piperidine ring substituted with a nicotinoyl group and a methylthio group. It is primarily known for its pharmacological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate, a multi-step process is typically employed. Starting from basic organic precursors:
Formation of the Piperidine Derivative: : Begin with a piperidine ring compound, which is reacted with nicotinoyl chloride under basic conditions to introduce the nicotinoyl group.
Introduction of the Methylthio Group: : The next step involves the addition of the methylthio group, often using a methylthio-containing reagent like methylthiol, under controlled temperature conditions.
Carbamate Formation: : The final step requires the carbamate linkage formation, typically achieved by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, these synthesis steps are optimized for higher yields and purity. Techniques such as continuous flow chemistry may be used to enhance reaction efficiency and reduce the need for extensive purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate undergoes a variety of chemical reactions:
Oxidation: : Oxidative conditions can transform the methylthio group into a methylsulfonyl or sulfone group.
Reduction: : Reducing agents may alter the nicotinoyl group, affecting the compound's overall pharmacophore.
Substitution Reactions: : The ethyl carbamate can participate in nucleophilic substitution reactions, where the ethyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: : Peroxyacids or oxone.
Reduction: : Hydrogen in the presence of a palladium catalyst.
Substitution: : Various nucleophiles like amines or thiols, under slightly basic conditions.
Major Products Formed
Oxidation: : Methylsulfonyl derivatives.
Reduction: : Reduced forms with altered pharmacological properties.
Substitution: : Varied substituted carbamates, depending on the nucleophile used.
Scientific Research Applications
Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its role in modulating biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting neurological pathways.
Industry: : Utilized in the development of new pharmacological agents and chemical processes.
Mechanism of Action
The compound primarily exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It may bind to these receptors, modulating their activity and influencing neurotransmitter release. This mechanism is crucial for its potential therapeutic effects, particularly in neurological and cognitive disorders.
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl-Piperidine Derivatives: : These compounds also feature the nicotinoyl group attached to a piperidine ring.
Methylthio-Nicotinoyl Compounds: : Compounds like Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate, characterized by the presence of a methylthio group.
Uniqueness
This compound stands out due to its specific combination of a carbamate linkage, a nicotinoyl group, and a methylthio substituent, which together impart unique pharmacological properties. This precise configuration allows for targeted interaction with specific molecular pathways, enhancing its potential as a therapeutic agent.
Hope this gives you a solid overview of this compound. Fancy any further dives into the world of chemistry?
Properties
IUPAC Name |
ethyl N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-22-16(21)18-11-12-6-9-19(10-7-12)15(20)13-5-4-8-17-14(13)23-2/h4-5,8,12H,3,6-7,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFEDMAPINMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)
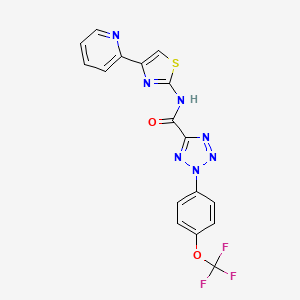
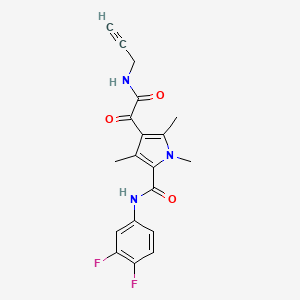


![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)

![1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2850079.png)

